7-chloro-2-sulfanylidene-3-(thiophen-2-ylmethyl)-1H-quinazolin-4-one
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Description
7-chloro-2-sulfanylidene-3-(thiophen-2-ylmethyl)-1H-quinazolin-4-one, also known as QS-11, is a small molecule inhibitor that has shown promising results in scientific research. QS-11 has been found to inhibit the function of the P-glycoprotein (P-gp) protein, which is responsible for drug resistance in cancer cells.
Scientific Research Applications
Chemical Synthesis and Structural Analysis
- The compound has been used in the synthesis of functionalized dihydro-quinazolinones, showcasing its versatility in chemical reactions for creating complex structures (N. Kut, M. Onysko, V. Lendel, 2020).
- Its derivatives have been synthesized as diuretic agents, indicating potential medicinal applications. The detailed synthesis and biological data for these compounds have been provided (A. R. Maarouf, Eman R. El‐Bendary, Fatma E. Goda, 2004).
- Antimicrobial activity of derivatives of this compound has been studied, suggesting its role in developing new antimicrobial agents (N. Patel, J. Patel, V. Patel, 2010).
Biological Activity and Pharmaceutical Potential
- Quinazoline derivatives, including the mentioned compound, have been evaluated for anticancer activities, highlighting their potential in cancer treatment and their interaction with biological targets like EGFR-tyrosine kinase (M. Noolvi, H. Patel, 2013).
- The compound's derivatives have been analyzed for antimicrobial, analgesic, and anti-inflammatory activities, underscoring their multifaceted therapeutic applications (B. Dash, S. Dash., D. Laloo, C. Medhi, 2017).
Molecular Studies and Drug Development
- The compound has been a part of the synthesis of various derivatives for studying their biological activities, such as antitumor and antibacterial properties, indicating its role in drug discovery and molecular medicine (A. Gangjee, F. Mavandadi, R. Kisliuk, J. McGuire, S. Queener, 1996).
properties
IUPAC Name |
7-chloro-2-sulfanylidene-3-(thiophen-2-ylmethyl)-1H-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2OS2/c14-8-3-4-10-11(6-8)15-13(18)16(12(10)17)7-9-2-1-5-19-9/h1-6H,7H2,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUMKOONWVHHBKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CN2C(=O)C3=C(C=C(C=C3)Cl)NC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-2-sulfanylidene-3-(thiophen-2-ylmethyl)-1H-quinazolin-4-one |
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